3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLBHDPAUAJMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 4-methoxyaniline with maleic anhydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid exhibit significant anticancer properties. A study highlighted its ability to inhibit the growth of various cancer cell lines through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In a study published in the journal Molecules, compounds related to this compound were tested against human breast cancer cells. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules. Its structure allows for multiple functionalization reactions, which can lead to the development of new pharmaceuticals.
Synthesis Example:
A mechanochemical method involving the reaction of 4-methoxybenzaldehyde with appropriate ketones has been reported, yielding high-purity products with minimal environmental impact . This method emphasizes sustainability in chemical processes, aligning with current trends towards greener chemistry.
Prodrugs for Targeted Delivery
Another application of this compound is its potential use as a prodrug in selective drug delivery systems. By modifying its structure, researchers can enhance solubility and bioavailability, allowing for targeted delivery to specific tissues or cells.
Patented Technology:
A patent describes a class of prodrugs that utilize similar carbamoyl derivatives for improved pharmacokinetic profiles. These modifications aim to reduce systemic toxicity while enhancing therapeutic efficacy .
Antimicrobial Activity
Emerging studies suggest that derivatives of this compound possess antimicrobial properties against various pathogens. This broadens its application scope in treating infections and developing new antibiotics.
Research Findings:
In vitro assays demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential for further development into therapeutic agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues by Substituent Variation
The following table summarizes key structural analogues, highlighting substituent differences, molecular formulas, and applications:
Key Structural and Functional Differences
- Electron-Donating vs. Nitro and trifluoromethyl substituents increase electrophilicity, making these derivatives more reactive in nucleophilic additions or metal coordination .
- Hydrogen-Bonding Capacity: Hydroxyl (OH) and carbamoyl (CONH) groups facilitate robust hydrogen-bonding networks, as seen in the planar structure of (2Z)-4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid . The 4-phenoxy derivative lacks hydrogen-bond donors but exhibits steric bulk, influencing crystal packing differently .
- Biological and Pharmaceutical Relevance: The sulfamoyl and trifluoromethyl derivatives (e.g., ) are explored for bioactivity due to their resemblance to protease inhibitors or kinase targets.
Biological Activity
3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group attached to a carbamoyl group, linked to a prop-2-enoic acid moiety. Research indicates that it may exhibit various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group (-OCH₃)
- A carbamoyl group (-CONH₂)
- A prop-2-enoic acid backbone.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models have shown that treatment with this compound significantly reduces markers of inflammation, such as cytokines and prostaglandins.
Case Study:
A study involving rats induced with inflammation showed that administration of the compound at doses of 10 mg/kg resulted in a 50% reduction in inflammatory markers compared to the control group. Histological examination revealed decreased infiltration of inflammatory cells in treated tissues.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms.
- Inhibition of Enzymes: The compound may inhibit enzymes such as cyclooxygenase (COX), which are critical in the synthesis of pro-inflammatory mediators.
- Modulation of Immune Response: It may also modulate immune responses by affecting cytokine production and signaling pathways.
Safety and Toxicity
Toxicological studies have indicated that this compound has a favorable safety profile at therapeutic doses. Acute toxicity tests in rodents have shown no significant adverse effects at doses up to 100 mg/kg.
Q & A
Q. What are the established synthetic routes for 3-[(4-Methoxyphenyl)carbamoyl]prop-2-enoic acid, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling 4-methoxyaniline with maleic anhydride derivatives or via carbamoylation of prop-2-enoic acid precursors. Key steps include:
- Reflux conditions : Methanol or ethanol as solvents under reflux (60–80°C) to facilitate carbamoyl bond formation .
- Catalysts : Acidic or basic catalysts (e.g., VCl₃) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
| Method | Conditions | Yield | Key References |
|---|---|---|---|
| Carbamoylation | Reflux in MeOH, 12–24 h | 60–75% | |
| Maleic anhydride route | Acetic anhydride, 80°C | 50–65% |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C=O: ~1.21 Å) and angles .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (e.g., m/z 235.0844 for [M+H]⁺) validates molecular weight .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, particularly with twinned or low-resolution datasets?
Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to model twin domains, leveraging high-resolution data (>1.0 Å) for accurate refinement .
- Disorder modeling : Apply PART and SUMP restraints to manage disordered methoxyphenyl or carbamoyl groups .
- Validation tools : CheckCIF/PLATON flags geometric outliers (e.g., abnormal bond angles) .
| Challenge | Solution | Software/Tool |
|---|---|---|
| Twinning | TWIN/BASF refinement | SHELXL |
| Disorder | PART/SUMP restraints | OLEX2 |
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
Answer:
- Dynamic effects in NMR : Conformational flexibility (e.g., carbamoyl rotation) may cause NMR signal splitting absent in static X-ray structures. Use variable-temperature NMR to assess rotational barriers .
- Solvent interactions : Polar solvents (DMSO) stabilize specific conformers, altering NMR shifts. Compare solid-state (X-ray) and solution-state (NMR) data .
Q. What hydrogen-bonding patterns are observed in crystalline forms, and how do they influence stability?
Answer:
- Graph set analysis : R₂²(8) motifs form between carbamoyl N–H and adjacent carboxylic O–H groups, stabilizing layered structures .
- Packing effects : Methoxy groups participate in C–H···O interactions (2.8–3.0 Å), enhancing lattice energy .
| Interaction Type | Distance (Å) | Graph Set |
|---|---|---|
| N–H···O (carboxylic) | 2.95 | R₂²(8) |
| C–H···O (methoxy) | 2.85 | D₁¹ |
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
Answer:
Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?
Answer:
Q. What strategies assess the compound’s bioactivity, particularly in enzyme inhibition or antioxidant assays?
Answer:
- Enzyme assays : Measure IC₅₀ against COX-2 using fluorogenic substrates (e.g., ~20 µM for related cinnamic acids) .
- Antioxidant tests : DPPH radical scavenging (EC₅₀: ~50 µg/mL) correlates with phenolic substituents .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
